5-Amino-1-(2,4-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-1-(2,4-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with a unique structure that combines elements of benzodiazole and pyrrolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,4-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Moiety: Starting with 2,4-dimethoxyaniline, the benzodiazole ring can be formed through a cyclization reaction with appropriate reagents such as formic acid and acetic anhydride.
Pyrrolone Ring Formation: The pyrrolone ring can be synthesized by reacting the benzodiazole intermediate with a suitable diketone under acidic or basic conditions.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy groups.
Reduction: Reduction reactions can target the benzodiazole ring or the carbonyl group in the pyrrolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,4-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2,4-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one: This compound is unique due to its combination of benzodiazole and pyrrolone structures.
Other Benzodiazole Derivatives: Compounds with similar benzodiazole structures but different substituents.
Other Pyrrolone Derivatives: Compounds with similar pyrrolone structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H20N4O3/c1-23-14-7-5-4-6-13(14)22-20(23)18-16(25)11-24(19(18)21)15-9-8-12(26-2)10-17(15)27-3/h4-10,21,25H,11H2,1-3H3 |
InChI Key |
VNLLKVMDSPYGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=C(C=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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